molecular formula C8H9ClFNO2 B8284834 2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine

2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine

Cat. No.: B8284834
M. Wt: 205.61 g/mol
InChI Key: XFGRILLBGPTIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom

Properties

Molecular Formula

C8H9ClFNO2

Molecular Weight

205.61 g/mol

IUPAC Name

2-chloro-3-fluoro-5-(2-methoxyethoxy)pyridine

InChI

InChI=1S/C8H9ClFNO2/c1-12-2-3-13-6-4-7(10)8(9)11-5-6/h4-5H,2-3H2,1H3

InChI Key

XFGRILLBGPTIRN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(N=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chloro and fluoro groups onto the pyridine ring using halogenating agents such as chlorine gas or fluorine-containing reagents.

    Etherification: Attachment of the methoxy-ethoxy group through nucleophilic substitution reactions, often using alkyl halides and appropriate base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridines, while oxidation or reduction could lead to different functionalized derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as a building block in the production of agrochemicals, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoro-5-methoxy-pyridine: Lacks the ethoxy group, which might influence its reactivity and applications.

    2-Chloro-3-fluoro-5-ethoxy-pyridine: Similar structure but different substituent, potentially leading to different chemical properties.

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